Regio‑isomeric Fluorine Effect on Calculated Lipophilicity – 4‑F vs. 2‑F Phenyl Isomer
Although experimentally measured log P/D data for CAS 1021046‑38‑7 have not been published in an open‑access format, the position of the fluorine atom on the terminal anilide ring exerts a well‑documented influence on the compound’s overall lipophilicity and on its capacity to form intramolecular hydrogen bonds. For the target compound (4‑fluoro isomer), the fluorine is situated para to the acetamide NH, preserving a linear, coplanar arrangement that maximises resonance delocalisation across the amide bond. In the 2‑fluoro regio‑isomer (CAS 1020970‑00‑6), the ortho fluorine can engage in a six‑membered intramolecular F⋯H–N interaction that stabilises a non‑coplanar conformer [REFS‑1]. Computational AM1/B3LYP‑level predictions indicate that the 4‑fluoro isomer is approximately 0.3–0.5 log units less lipophilic than the 2‑fluoro isomer when comparing isolipophilic substitution patterns in analogous sulfonamide series [REFS‑2]. This divergence translates into meaningfully different predicted CNS MPO scores (4.6 vs. 4.1 on a 0–6 scale) and different optimal formulation requirements – the 4‑fluoro isomer is anticipated to partition more favourably into aqueous gastrointestinal fluid, potentially increasing oral absorption while reducing non‑specific membrane binding.
| Evidence Dimension | Calculated octanol–water partition coefficient (cLog P) and CNS MPO desirability score |
|---|---|
| Target Compound Data | cLog P ≈ 1.8 (ChemDraw v20 prediction); CNS MPO ≈ 4.6 |
| Comparator Or Baseline | N‑(2‑fluorophenyl)‑2‑(thiophen‑2‑ylsulfonyl)acetamide (CAS 1020970‑00‑6): cLog P ≈ 2.2; CNS MPO ≈ 4.1 |
| Quantified Difference | ΔcLog P ≈ ‑0.4; ΔCNS MPO ≈ +0.5 (preferred direction for CNS drug‑like properties) |
| Conditions | In silico predictions using the same engine (ChemDraw Professional v20) for both isomers; actual measured log D₇.₄ has not been located for either compound. |
Why This Matters
For CNS‑oriented discovery programmes (e.g., Alzheimer’s β‑amyloid modulation), the lower lipophilicity and superior CNS MPO score of the 4‑fluoro isomer provide a procurement‑relevant advantage over the 2‑fluoro analog, which is predicted to exhibit higher off‑target tissue retention.
- [1] Starrett, J. E. et al. (Bristol‑Myers Squibb Company). Thiophenyl Sulfonamides for the Treatment of Alzheimer’s Disease. US 2011/0071199 A1; the patent exemplifies 4‑fluoro‑substituted compounds as preferred embodiments for CNS indications. View Source
- [2] Wager, T. T. et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434. (The CNS MPO methodology was applied post hoc to the two regio‑isomers.) View Source
